(2,3-Bis(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC18841794
Molecular Formula: C8H6F6N2S2
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F6N2S2 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | [2,3-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C8H6F6N2S2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2 |
| Standard InChI Key | ZMWWBACSUWVSFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)NN |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (2,3-Bis(trifluoromethylthio)phenyl)hydrazine is defined by its formula C₈H₆F₆N₂S₂, with a molecular weight of 308.27 g/mol . The compound features a phenyl ring substituted at the 2- and 3-positions with trifluoromethylthio groups (–SCF₃), alongside a hydrazine moiety (–NH–NH₂) at the 1-position. This arrangement confers high electronegativity and steric hindrance, influencing its reactivity and stability.
Structural Analysis
The trifluoromethylthio groups are strong electron-withdrawing substituents, which polarize the phenyl ring and enhance the electrophilicity of adjacent positions. The hydrazine group, a nucleophilic agent, participates in condensation and cyclization reactions, making the compound a versatile intermediate. Computational modeling suggests that the C–S bond lengths in the –SCF₃ groups measure approximately 1.82 Å, while the N–N bond in the hydrazine moiety is 1.45 Å, consistent with typical hydrazine derivatives.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₆N₂S₂ |
| Molecular Weight | 308.27 g/mol |
| Purity | ≥98% (as per supplier data) |
| CAS Number | 1804199-73-2 |
| Synonyms | {2,3-bis[(trifluoromethyl)sulfanyl]phenyl}hydrazine |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)hydrazine typically involves a multi-step process:
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Functionalization of the Phenyl Ring: Introduction of trifluoromethylthio groups via nucleophilic aromatic substitution (SNAr) using trifluoromethanesulfenyl chloride (CF₃SCl) under anhydrous conditions.
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Hydrazine Incorporation: Reaction of the substituted phenyl intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in a polar aprotic solvent such as dimethylformamide (DMF) .
Optimization Challenges
Physicochemical Characteristics
Solubility and Reactivity
The compound is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but exhibits limited solubility in water (<0.1 mg/mL) . The –SCF₃ groups enhance lipophilicity, making it suitable for reactions in non-polar media.
Applications in Scientific Research
Pharmaceutical Intermediate
Hydrazine derivatives are pivotal in synthesizing heterocyclic compounds, including pyrazoles and indoles, which are pharmacophores in antiviral and anticancer agents . While direct studies on this compound are scarce, its structural similarity to active derivatives suggests potential in kinase inhibitor development.
Materials Science
The –SCF₃ groups impart high electron-withdrawing capacity, making the compound a candidate for organic semiconductors and liquid crystal displays. Recent patents highlight fluorinated hydrazines as dopants in charge-transport layers.
Future Directions
Current research gaps include:
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